2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Agrochemical Lipophilicity Trifluoromethylpyridine

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (CAS 1160994-99-9) is a fluorinated pyridine derivative featuring a 2-chloro, 6-methoxy, and 4-trifluoromethyl substitution pattern. This halogenated heterocyclic building block is primarily utilized as a key intermediate in the synthesis of pteridines for agrochemical fungicide and insecticide development.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.568
CAS No. 1160994-99-9
Cat. No. B585832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
CAS1160994-99-9
Molecular FormulaC7H5ClF3NO
Molecular Weight211.568
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3
InChIKeyFWEFQJNETFIPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (CAS 1160994-99-9) Procurement & Technical Profile


2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (CAS 1160994-99-9) is a fluorinated pyridine derivative featuring a 2-chloro, 6-methoxy, and 4-trifluoromethyl substitution pattern [1]. This halogenated heterocyclic building block is primarily utilized as a key intermediate in the synthesis of pteridines for agrochemical fungicide and insecticide development . Its physicochemical properties, including a calculated XLogP3 of 3.0 and a topological polar surface area of 22.1 Ų, reflect the balanced lipophilicity imparted by the trifluoromethyl group [1].

Key building block for pteridine agrochemical synthesis
Regioselective 2-chloro handle for cross-coupling diversification
4‑CF₃ group supports transport and metabolic stability in research models

Critical Substitution Pattern Constraints for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in Agrochemical Intermediate Sourcing


Substituting a generic halogenated pyridine for this specific compound introduces unacceptable risk in synthetic route fidelity. The precise 2-chloro-6-methoxy-4-trifluoromethyl substitution pattern is not interchangeable with other regioisomers (e.g., 3-chloro-5-trifluoromethylpyridine) or analogs lacking the methoxy group [1]. Altering the position of the chlorine or methoxy group fundamentally changes the electronic environment and steric accessibility for cross-coupling reactions . Furthermore, the trifluoromethyl group is critical for imparting metabolic stability and enhancing transport in bioactive pteridine final products [2]. Using a compound with a different substitution pattern will likely result in a different reaction pathway, lower synthetic yields, or complete failure to produce the desired pteridine scaffold.

Regioisomer mismatch
Shifting the chlorine or methoxy position alters electronic bias and can redirect cross-coupling pathways.
Absent 4‑CF₃ group
Non‑fluorinated analogs lack the lipophilicity and metabolic stability profile required for systemic agrochemical research models.
Missing methoxy group
Removing the 6‑methoxy substituent changes the ring electronics, potentially reducing cross-coupling efficiency and scaffold fidelity.

Quantitative Differentiators for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine vs. Common Analogs


Lipophilicity Advantage (XLogP3) for Agrochemical Bioactivity and Transport

The presence of the 4-trifluoromethyl group confers a calculated XLogP3 value of 3.0 for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine [1]. This represents a substantial increase in lipophilicity compared to non-fluorinated pyridine analogs (typical XLogP < 1) [2]. The trifluoromethyl group's unique physicochemical properties (van der Waals radius 1.47 Å, Hammett constant σp = 0.54) are recognized to enhance membrane permeability and metabolic stability, critical for systemic agrochemical performance [2].

Lipophilicity (XLogP3)
Class-level
Target: 3.0
Non‑fluorinated analog: <1
ΔXLogP3 ~ +2.0
Reported lipophilicity supports systemic transport research in plant models.
In silico XLogP3 calculation; PubChem 2025 release.
Agrochemical Lipophilicity Trifluoromethylpyridine

Synthetic Yield Benchmark for Nucleophilic Methoxylation Route

The standard laboratory-scale synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine yields 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine with a reported yield of 84.5% (1.69 g from 2.0 g starting material) using sodium methoxide in methanol at 50°C for 2 hours . This establishes a baseline for procurement quality assessment and cost-of-goods calculations when scaling up.

Synthetic yield benchmark
Data to verify
84.5% (1.69 g from 2.0 g)
Provides a baseline for synthesis optimization and procurement cost evaluation.
Method context: NaOMe/MeOH, 50°C, 2h; LCMS Rt=1.75 min.
Synthesis Intermediate Pyridine

Regioselective Cross-Coupling Enabled by 2-Chloro-6-Methoxy Substitution

The 2-chloro substituent on the electron-deficient pyridine ring is positioned ortho to a methoxy group and para to a trifluoromethyl group, creating a highly differentiated electronic environment for palladium-catalyzed cross-coupling reactions [1]. This pattern allows for selective C–Cl bond activation over C–O bonds. For example, nickel-catalyzed homocoupling of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine proceeds with 55% yield to afford the corresponding bipyridine ligand [2]. In contrast, the isomeric 2-chloro-5-(trifluoromethyl)pyridine is known to react with different regioselectivity in agrochemical syntheses [1].

Regioselective cross-coupling
Class-level
55% yield for homocoupling to bipyridine
vs. 2‑Cl‑5‑CF₃ pyridine (different pathway)
Reported selectivity supports predictable heterocyclic scaffold construction.
Ni(PPh₃)₂Cl₂/Zn/n‑Bu₄NI/THF, 24h.
Cross-Coupling Regioselectivity Suzuki-Miyaura

Validated Precursor for Agrochemical Pteridine Fungicides

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is explicitly claimed as a reagent for synthesizing pteridines with fungicidal, insecticidal, and antiparasitic activities in U.S. Patent Application US 2011/0054173 A1 [1]. Pteridines incorporating the trifluoromethylpyridine motif exhibit enhanced bioactivity compared to non-fluorinated analogs due to improved transport to target sites and increased metabolic stability [2]. This establishes a direct, documented application path for the compound.

Agrochemical pteridine precursor
Reported
Direct precursor to fungicidal pteridines
vs. other halogenated pyridines (not claimed)
Documents a direct application path for agrochemical R&D programs.
As per US 2011/0054173 A1 patent disclosure.
Pteridine Fungicide Agrochemical

Primary R&D and Procurement Application Scenarios for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine


Agrochemical Fungicide Discovery: Pteridine Scaffold Synthesis

Utilize this compound as the key halogenated pyridine building block for constructing novel pteridine-based fungicide candidates. Its 2-chloro handle enables late-stage diversification via cross-coupling, while the 4-trifluoromethyl group enhances in planta mobility [1]. This approach directly aligns with the synthetic routes disclosed in US 2011/0054173 A1 [2].

Synthetic Methodology Development for Regioselective C–Cl Bond Activation

Employ this compound as a model substrate for optimizing palladium- or nickel-catalyzed cross-coupling reactions on electron-deficient heteroaryl chlorides. The distinct electronic bias of the pyridine ring (due to the 6-methoxy and 4-trifluoromethyl groups) provides a well-defined system for studying regioselectivity and reaction conditions [3].

Procurement for Internal Intermediate Synthesis

For research groups synthesizing pteridine libraries, sourcing this specific 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine is non-negotiable. The established 84.5% yield from 2,6-dichloro-4-(trifluoromethyl)pyridine provides a clear cost/performance benchmark when evaluating vendor quotes for this building block.

Application
Selection Property
Validation Focus
Agrochemical fungicide discovery: pteridine scaffold synthesis
2‑Chloro handle for late‑stage diversification; 4‑CF₃ for transport
Pteridine scaffold formation and in planta mobility assessment
Synthetic methodology: regioselective C–Cl bond activation
Electronic bias from 6‑OMe and 4‑CF₃ on electron‑deficient pyridine
Regioselectivity and cross‑coupling condition optimization
Procurement for internal intermediate synthesis
Established synthetic route with reported yield baseline
Cost/performance benchmark against vendor quotes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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